molecular formula C19H20N4O2 B1683793 Plinabulin CAS No. 714272-27-2

Plinabulin

Numéro de catalogue B1683793
Numéro CAS: 714272-27-2
Poids moléculaire: 336.4 g/mol
Clé InChI: UNRCMCRRFYFGFX-AOEKMSOUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Plinabulin is a small molecule under development by BeyondSpring Pharmaceuticals . It is currently in a worldwide Phase 3 clinical trial for non-small cell lung cancer . Plinabulin is being investigated for the reduction of chemotherapy-induced neutropenia and for anti-cancer effects in combination with immune checkpoint inhibitors .


Synthesis Analysis

An improved method of synthesizing Plinabulin has been reported . The method is based on the syntheses and isolation of the key intermediate 8, 4- (tert-butyl)-1H-imidazole-5-carbaldehyde, and the final product . The advantages of this method include simple post-treatment, less residual solvent, non-toxicity, and convenient execution .


Molecular Structure Analysis

The molecular formula of Plinabulin is C19H20N4O2 . Its molecular weight is 336.395 g·mol−1 . Plinabulin binds within a distinct tubulin pocket, which differentiates it from other tubulin binders .


Chemical Reactions Analysis

Plinabulin blocks the polymerization of tubulin in a unique manner . This results in multi-factorial effects including an enhanced immune-oncology response, activation of the JNK pathway, and disruption of the tumor blood supply .

Applications De Recherche Scientifique

Antitumor Drug

Plinabulin is a new antitumor drug developed from marine natural products . It targets microtubules in cancer cells and is currently being tested in a phase III clinical study .

Treatment for Leukopenia

Plinabulin has been clinically proven to be effective on leukopenia . A study investigated the pharmacokinetics of plinabulin in individuals with leukopenia and healthy individuals . The results showed that there was no significant pharmacokinetic difference between the normal group and the leukopenia group .

Microtubule-Targeting Chemotherapy

Plinabulin is a distinct microtubule-targeting chemotherapy . It promotes M1-Like macrophage polarization and anti-tumor immunity . The regressing tumors were characterized by an increase in M1-like/M2-like tumor-associated macrophages (TAM) ratio .

Prevention of Chemotherapy-Induced Neutropenia (CIN)

Plinabulin is currently being studied in clinical trials for concurrent administration with myelosuppressive chemotherapeutic regimens in patients with solid (non-myeloid) cancers for the prevention of CIN .

Anticancer Agent in Non–Small Cell Lung Cancer

The highly differentiated mechanism of action of plinabulin has positioned the drug as a potential preventive treatment for chemotherapy-induced neutropenia, as well as an anticancer agent in non–small cell lung cancer .

Boosting Effects of PD-1/PD-L1 Antibodies

Plinabulin is being broadly studied in combination with various immuno-oncology agents that could boost the effects of the PD-1/PD-L1 antibodies and re-sensitize PD-1/PD-L1 antibody resistant patients .

Safety And Hazards

Plinabulin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Plinabulin is currently being studied in clinical trials for concurrent administration with myelosuppressive chemotherapeutic regimens in patients with solid (non-myeloid) cancers for the prevention of CIN . It may potentially show beneficial effects in lowering bone pain, preventing immune suppression, and reducing thrombocytopenia in patients treated by intermediate-risk chemotherapy where G-CSF is not recommended .

Propriétés

IUPAC Name

(3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRCMCRRFYFGFX-TYPNBTCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031311
Record name Plinabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

NPI-2358 is a vascular disrupting agent currently in clinical development for the treatment of cancer by Nereus. NPI-2358 is one of over 200 synthetic analogues that were prepared following the discovery of the compound Halimide isolated from a marine fungus. In preclinical models of cancer, including lung, breast, sarcoma, colon and prostate, NPI-2358 demonstrated potent and selective anti-tumor effects in combination with docetaxel and other oncology therapies, as well as single-agent efficacy in a number of orthotopic models. NPI-2358 interacts with soluble beta-tubulin and prevents the polymerization of tubulin without altering dynamic microtubule function of formed microtubules. As demonstrated in preclinical testing, this target profile results in a highly specific nanomolar cytotoxicity while reducing the side effects seen in first-generation VDAs due to cardiotoxicity, hemodynamic changes and neuropathies.
Record name Plinabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Plinabulin

CAS RN

714272-27-2
Record name Plinabulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714272-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plinabulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714272272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plinabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plinabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLINABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986FY7F8XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plinabulin
Reactant of Route 2
Plinabulin
Reactant of Route 3
Plinabulin
Reactant of Route 4
Plinabulin
Reactant of Route 5
Plinabulin
Reactant of Route 6
Plinabulin

Q & A

Q1: What is the primary mechanism of action of plinabulin?

A1: Plinabulin is a small molecule that binds to the colchicine-binding site of β-tubulin. [, , ] This binding inhibits the polymerization of tubulin monomers, which are essential building blocks of microtubules. [, ] This disruption of microtubule dynamics leads to several downstream effects, including:

  • Vascular Disrupting Agent (VDA) Activity: In tumor vasculature, plinabulin's effect on microtubules leads to destabilization of the endothelial cytoskeleton. This results in selective collapse of established tumor blood vessels, disrupting nutrient and oxygen supply to the tumor and causing tumor necrosis. [, , ]
  • Direct Cytotoxic Effects: Plinabulin can also induce apoptosis (programmed cell death) in tumor cells directly. [, , ]
  • Immune Modulation: Plinabulin has been shown to enhance immune responses by:
    • Promoting dendritic cell maturation. [, ]
    • Increasing the release of pro-inflammatory cytokines like IL-1β, IL-6, and IL-12. [, , ]
    • Reducing regulatory T-cells. []
    • Reducing M2 macrophages in tumor tissue. [, ]
    • Showing synergistic efficacy with immune checkpoint inhibitors (PD-1 ± CTLA-4) in preclinical models. [, ]

Q2: How does plinabulin's mechanism of action differ from that of G-CSF in preventing chemotherapy-induced neutropenia (CIN)?

A2: Plinabulin and G-CSF (granulocyte colony-stimulating factor) have distinct mechanisms of action in preventing CIN:

  • G-CSF: G-CSF stimulates the bone marrow to produce more neutrophils. It acts later in the chemotherapy cycle, with its effects primarily seen in the second week. []
  • Plinabulin: Plinabulin appears to work by protecting hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage, rather than stimulating their production. Evidence suggests that it reverses chemotherapy-induced maturation arrest of lineage-committed progenitors, like granulocyte-monocyte progenitors (GMPs) in the bone marrow. [, ] This results in a more rapid onset of action, with its effects observed within the first week of the chemotherapy cycle. [, ]

Q3: How does plinabulin impact the tumor microenvironment?

A3: Plinabulin has been shown to modulate the tumor microenvironment, making it less favorable for tumor growth and enhancing anti-tumor immune responses. It achieves this by:

* **Repolarizing Macrophages:** Plinabulin can repolarize tumor-associated macrophages (TAMs) from the immunosuppressive M2 phenotype to the pro-inflammatory M1 phenotype. [, ] M1 macrophages are involved in anti-tumor immunity, while M2 macrophages promote tumor growth and suppress immune responses.* **Enhancing Immune Cell Infiltration:** By promoting dendritic cell maturation and cytokine release, plinabulin creates a more inflammatory tumor microenvironment, potentially attracting and activating other immune cells, like T cells, to target the tumor. [, ]

Q4: What is the molecular formula and weight of plinabulin?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of plinabulin, it is described as a synthetic analog of phenylahistin. [] Based on this information and publicly available resources, the molecular formula of plinabulin is C25H27N3O3 and its molecular weight is 417.5 g/mol.

Q5: Is there information about the material compatibility and stability of plinabulin under various conditions in these abstracts?

A5: No, the provided abstracts primarily focus on the biological activity, mechanism of action, and clinical development of plinabulin. They do not provide specific information on its material compatibility or stability under various conditions.

Q6: Do the abstracts describe any catalytic properties or applications of plinabulin?

A6: The abstracts do not discuss any catalytic properties of plinabulin. The research focuses on its activity as a therapeutic agent, primarily through its interaction with tubulin and effects on the immune system.

Q7: Have computational chemistry and modeling techniques been used in plinabulin research?

A8: Yes, computational methods, specifically molecular dynamics simulations, have been used to investigate how plinabulin affects microtubule dynamics. [] These simulations showed that plinabulin disrupts microtubule polymerization by altering the conformation of microtubules and influencing the binding energy between tubulin subunits. [] Additionally, studies have explored the binding mode of plinabulin to tubulin using biotin-tagged photoaffinity probes and molecular modeling. [] These investigations provide insights into the structural basis of plinabulin's interaction with its target and its effects on microtubule dynamics.

Q8: How do modifications to the plinabulin structure affect its activity?

A9: Structure-activity relationship (SAR) studies, particularly focusing on modifications to the phenyl group of plinabulin, have identified derivatives with increased potency. [] These include:

  • 2,5-Difluoro Derivatives: Exhibit enhanced vascular disrupting activity. []
  • Benzophenone Derivatives: Demonstrated significantly improved cytotoxic activity, with the 4-fluorobenzophenone derivative exhibiting sub-nanomolar potency against HT-29 cells. []

Q9: Have any prodrugs of plinabulin been developed, and what are their advantages?

A10: Yes, due to the low water solubility of plinabulin, prodrugs have been designed and synthesized to improve its pharmacokinetic properties and therapeutic indices. [, ] These prodrugs incorporate a replaceable water-solubilizing moiety, enhancing solubility and potentially allowing for different routes of administration. [] The choice of the water-solubilizing moiety can significantly influence the prodrug's water solubility and half-life, providing opportunities for optimization. []

Q10: Are there any details on the stability and formulation strategies for plinabulin in the abstracts?

A11: While the abstracts do not delve into the specifics of plinabulin's formulation, they do mention the development of a water-soluble prodrug. [, ] This suggests efforts to overcome the inherent low water solubility of plinabulin to enhance its bioavailability and facilitate intravenous administration.

Q11: Do the abstracts provide information on SHE (Safety, Health, and Environment) regulations related to plinabulin?

A11: The provided abstracts primarily focus on the scientific and clinical aspects of plinabulin and do not address SHE regulations specifically.

Q12: How does plinabulin's pharmacokinetic profile contribute to its clinical use?

A14: The relatively short half-life of plinabulin supports its administration as a single dose per chemotherapy cycle, enhancing patient convenience. [, , ] Its favorable pharmacokinetic profile allows for intravenous administration and contributes to its manageable safety profile. [, ]

Q13: What in vitro and in vivo models have been used to study plinabulin's efficacy?

A13: Plinabulin has been extensively evaluated in various in vitro and in vivo models to assess its anticancer activity:

  • In Vitro Studies:
    • Cell lines derived from a range of cancers, including lung cancer, breast cancer, multiple myeloma, and glioblastoma, have been used to assess plinabulin's cytotoxic effects, impact on cell cycle progression, and effects on tubulin polymerization. [, , , ]
    • Studies have explored its impact on dendritic cell maturation and cytokine release using immune cell cultures. [, ]
  • In Vivo Studies:
    • Plinabulin's efficacy has been evaluated in xenograft mouse models, where human tumor cells are implanted into mice, as well as syngeneic mouse models, where mouse tumor cells are implanted into mice of the same genetic background. [, , , , , ]
    • These models have been instrumental in demonstrating plinabulin's antitumor activity as a single agent and in combination with standard chemotherapy agents, including taxanes and immune checkpoint inhibitors. [, , , , ]

Q14: Has plinabulin demonstrated efficacy in clinical trials?

A14: Yes, plinabulin has shown promising results in clinical trials, particularly in non-small cell lung cancer (NSCLC) and as a CIN-preventative agent:

  • NSCLC:
    • In a Phase 2 trial, plinabulin combined with docetaxel significantly improved overall survival compared to docetaxel alone in patients with advanced NSCLC. [, ]
    • A Phase 3 trial evaluating the combination of plinabulin and docetaxel in NSCLC is ongoing. [, ]
  • CIN Prevention:
    • Several Phase 2 and 3 trials have demonstrated the efficacy of plinabulin in preventing CIN induced by various chemotherapy regimens. [, , , , ]
    • Plinabulin has shown comparable efficacy to pegfilgrastim (a long-acting G-CSF) in preventing severe neutropenia, with the added benefits of less bone pain, reduced thrombocytopenia, and same-day dosing. [, , , ]

Q15: Is there information on resistance mechanisms to plinabulin or cross-resistance with other compounds in the provided abstracts?

A15: The provided abstracts do not explicitly discuss resistance mechanisms to plinabulin or cross-resistance with other compounds. Further research is needed to fully understand the potential for resistance to develop with plinabulin treatment.

Q16: What is the safety profile of plinabulin in clinical trials?

A18: Plinabulin has demonstrated a favorable safety profile in clinical trials. [, , , , ] The most common adverse events reported are generally mild to moderate and include:

  • Tumor pain (likely related to its vascular disrupting effects) [, ]

Q17: Are there specific drug delivery or targeting strategies being explored for plinabulin?

A19: While the provided abstracts focus primarily on the systemic administration of plinabulin, one study explored the development of a noncovalent antibody-drug conjugate (NC-ADC) using a hybrid compound of a plinabulin prodrug conjugated with an IgG-binding peptide. [] This approach aims to enhance the targeted delivery of plinabulin to tumor cells, potentially improving its efficacy and reducing off-target effects.

Q18: What analytical methods have been used to characterize and quantify plinabulin?

A18: Various analytical techniques have been employed in plinabulin research:

  • UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry): This highly sensitive and specific method has been used for the quantification of plinabulin in plasma samples. []
  • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging technique has been used to assess the vascular disrupting effects of plinabulin in preclinical tumor models by measuring changes in tumor blood flow and vascular permeability. [, ]
  • Flow Cytometry: This method has been used to analyze blood and bone marrow samples, enabling the identification and quantification of different cell populations, including neutrophils and their precursors. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.